5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, a pyrimidinedione core, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde with 1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is explored for use in organic electronics and as a component in advanced materials.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the biological context, but common targets include kinases and transcription factors .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Shares the pyrimidinedione core but lacks the pyrrole and chlorophenyl groups.
1-(4-Chlorophenyl)-2,5-diphenyl-1H-pyrrole: Contains the pyrrole and chlorophenyl groups but lacks the pyrimidinedione core.
Uniqueness
The uniqueness of 5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C39H26ClN3O2S |
---|---|
Molecular Weight |
636.2g/mol |
IUPAC Name |
5-[[1-(4-chlorophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C39H26ClN3O2S/c40-30-21-23-33(24-22-30)41-35(27-13-5-1-6-14-27)26-29(36(41)28-15-7-2-8-16-28)25-34-37(44)42(31-17-9-3-10-18-31)39(46)43(38(34)45)32-19-11-4-12-20-32/h1-26H |
InChI Key |
OWQIVEVBJVKYAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=C5C(=O)N(C(=S)N(C5=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=C5C(=O)N(C(=S)N(C5=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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